REACTION_CXSMILES
|
[CH2:1]([C@@](C(O)=O)(CO)N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl.C(=N)(OCC)C1C=CC=CC=1.Cl.[C:35]([O:39][C:40](=[O:45])[C@H:41]([CH2:43][OH:44])[NH2:42])([CH3:38])([CH3:37])[CH3:36]>C(Cl)Cl>[C:35]([O:39][C:40]([CH:41]1[CH2:43][O:44][C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[N:42]1)=[O:45])([CH3:38])([CH3:37])[CH3:36] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[C@](N)(CO)C(=O)O
|
Name
|
|
Quantity
|
1.41 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
939.2 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(OCC)=N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)OC([C@@H](N)CO)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had been dissolved
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
WASH
|
Details
|
was then washed twice with 20 mL of water
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Magnesium sulfate was removed
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
A residue was purified by silica gel chromatography (hexane/ethyl acetate, 5/1 to 4/1)
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1N=C(OC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 759 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |